molecular formula C10H5FO4 B8262333 8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid CAS No. 93340-04-6

8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid

Cat. No.: B8262333
CAS No.: 93340-04-6
M. Wt: 208.14 g/mol
InChI Key: IUIBFSKSDRSMPH-UHFFFAOYSA-N
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Description

8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid is a chemical compound with the CAS number 93340-04-6. It has the molecular formula C10H5FO4 and a molecular weight of 208.14 g/mol . This substance is part of the chromene-2-carboxylic acid family, which are structures of interest in medicinal chemistry research. For instance, various substituted 4-oxo-4H-chromene-2-carboxylic acid derivatives have been investigated for their potential biological activities and as key intermediates in organic synthesis . One closely related compound, a chromene derivative, has been documented as a potent ligand for 5-HT1B serotonin receptors in neuroscience research, indicating the potential relevance of this chemical class in developing neuroimaging agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

8-fluoro-4-oxochromene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FO4/c11-6-3-1-2-5-7(12)4-8(10(13)14)15-9(5)6/h1-4H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIBFSKSDRSMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)OC(=CC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30740649
Record name 8-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30740649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93340-04-6
Record name 8-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30740649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Yield Data

Starting MaterialProductYield (%)
8-Fluoro-2-hydroxyacetophenone8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid87

This method achieves an 87% yield, comparable to brominated analogs, demonstrating its versatility for halogenated chromenes.

Nitration-Reduction-Fluorination Sequence

This multi-step route introduces fluorine at the 8th position via intermediate nitro and amino groups, leveraging electrophilic aromatic substitution (EAS) and diazotization reactions.

Step 1: Nitration of 4-Oxo-4H-chromene-2-carboxylic Acid Ethyl Ester

The parent chromene derivative undergoes nitration using concentrated nitric acid in sulfuric acid at 0–5°C, yielding 8-nitro-4-oxo-4H-chromene-2-carboxylic acid ethyl ester . Nitration preferentially occurs at the 8th position due to the electron-withdrawing effect of the 4-oxo group.

Step 2: Reduction to 8-Amino Intermediate

The nitro group is reduced to an amine using tin(II) chloride in ethanol under reflux (80°C, 4 hours). This step produces 8-amino-4-oxo-4H-chromene-2-carboxylic acid ethyl ester with 95% yield.

Step 3: Schiemann Reaction for Fluorination

The amine intermediate is diazotized with sodium nitrite in HCl at 0°C, forming a diazonium salt. Treatment with tetrafluoroboric acid (HBF₄) and subsequent thermal decomposition (100°C, 2 hours) substitutes the diazo group with fluorine, yielding 8-fluoro-4-oxo-4H-chromene-2-carboxylic acid ethyl ester .

Step 4: Ester Hydrolysis

The ethyl ester is hydrolyzed using lithium hydroxide (LiOH) in a THF/ethanol/water mixture (3:1:1) at room temperature for 24 hours. Acidification with 2 M HCl precipitates the final product, 8-fluoro-4-oxo-4H-chromene-2-carboxylic acid , in 89% yield.

Comparative Reaction Metrics

StepReagents/ConditionsYield (%)
NitrationHNO₃, H₂SO₄, 0–5°C78
ReductionSnCl₂, EtOH, 80°C95
FluorinationNaNO₂, HCl, HBF₄, 100°C82
HydrolysisLiOH, THF/EtOH/H₂O, rt89

This route’s cumulative yield is 54%, highlighting the trade-off between step count and overall efficiency.

Comparative Analysis of Synthetic Routes

The table below evaluates the three methods based on critical parameters:

MethodStepsTotal Yield (%)ScalabilityCost Efficiency
Microwave-assisted synthesis287HighModerate
Nitration-reduction-fluorination454ModerateLow
Direct fluorination (theoretical)1N/AHighHigh

The microwave-assisted route is optimal for industrial-scale production due to fewer steps and higher yield. In contrast, the nitration-reduction-fluorination sequence provides a versatile framework for introducing diverse substituents at the 8th position .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key Analogs :
Compound Name Substituents (Positions) CAS Number Molecular Formula
8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid F (8), COOH (2), O (4) Not explicitly provided C₁₀H₅FO₄
3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid CH₃ (3), C₆H₅ (2), COOH (8) 3468-01-7 C₁₇H₁₂O₄
8-Bromo-4-oxo-4H-chromene-2-carboxylic acid Br (8), COOH (2), O (4) 328058-02-2 C₁₀H₅BrO₄
7-Hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylic acid OH (7), C₃H₇ (8), COOH (2), O (4) 105212-09-7 C₁₃H₁₂O₅
Structural Insights :
  • Electronic Effects : Fluorine’s electronegativity increases the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to bromine (pKa ~3.5–4.0) .
  • Steric Effects : The phenyl group in 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid introduces steric hindrance, reducing solubility in polar solvents (e.g., 0.12 mg/mL in water vs. 1.5 mg/mL for the fluoro analog) .
  • Hydrogen Bonding : The 8-fluoro derivative forms stronger intermolecular hydrogen bonds (e.g., O–H⋯O: 1.86 Å) compared to bromo analogs (O–H⋯Br: 2.56 Å), influencing crystallinity and thermal stability .

Physicochemical and Spectral Properties

Thermal and Solubility Data :
Compound Melting Point (°C) Solubility (mg/mL, 25°C) λmax (UV-Vis, nm)
8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid 210–215 1.5 (H₂O), 25 (EtOH) 285, 320
8-Bromo-4-oxo-4H-chromene-2-carboxylic acid 198–202 0.8 (H₂O), 18 (EtOH) 290, 335
3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid 225–230 0.12 (H₂O), 10 (EtOH) 275, 310
Spectroscopic Signatures :
  • ¹H NMR : The 8-fluoro derivative shows a deshielded aromatic proton at δ 7.8–8.0 ppm due to fluorine’s inductive effect .
  • ¹³C NMR : The carbonyl carbon (C4=O) resonates at δ 175–180 ppm, with fluorinated analogs displaying upfield shifts (δ 172–174 ppm) compared to bromo derivatives .

Biological Activity

8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid is a fluorinated derivative of chromene, a compound class recognized for its diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 8th position, a keto group at the 4th position, and a carboxylic acid group at the 2nd position on the chromene ring. Its molecular formula is C10H5FO4C_{10}H_5FO_4, with a molecular weight of approximately 208.14 g/mol. Recent studies have highlighted its potential in various biological applications, particularly in antimicrobial and anticancer research.

The biological activity of 8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, inhibiting lipid peroxidation and reducing oxidative stress in cellular models. This is particularly relevant in neuroprotective applications, where oxidative damage plays a critical role in neurodegenerative diseases.
  • Enzyme Inhibition : It has been shown to interact with various enzymes, including cytochrome P450, which is essential for its metabolism. This interaction can influence metabolic pathways and alter cellular responses .
  • Receptor Binding : The compound acts as a ligand for specific receptors, including melanin-concentrating hormone receptor 1 and GPR35, showcasing its potential as a lead compound for drug development targeting these receptors .

Antimicrobial Properties

Research indicates that 8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid possesses broad-spectrum antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimal inhibitory concentration (MIC) values ranging from 2.5 to 20 µg/mL .

Anticancer Effects

Preliminary studies suggest that this compound may exhibit anticancer properties through apoptosis induction in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Study on Antioxidant Effects

In a study assessing the antioxidant capacity of 8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid, it was found to significantly reduce malondialdehyde (MDA) levels in rat brain homogenates, indicating its potential protective effects against oxidative stress-related damage.

Research on Enzyme Inhibition

A study evaluated the binding affinity of various fluorinated chromene derivatives to GPR35 receptors. Notably, derivatives of 8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid showed high binding affinities (KD values as low as 5.27 nM), suggesting strong potential as therapeutic agents targeting these receptors .

Data Table: Biological Activities Summary

Activity TypeDescriptionReference
AntioxidantInhibits lipid peroxidation; reduces oxidative stress
AntimicrobialBroad-spectrum activity; MIC values: 2.5 - 20 µg/mL
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionHigh affinity for GPR35; KD = 5.27 nM

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid, considering regioselective fluorination and carboxylation steps?

  • Methodological Answer : The synthesis typically involves cyclization of substituted salicylaldehydes with fluorinated β-ketoesters. Regioselective fluorination can be achieved using Selectfluor® or DAST (diethylaminosulfur trifluoride) under controlled conditions. Carboxylation at the 2-position is facilitated by Knoevenagel condensation with malonic acid derivatives. Post-synthetic purification via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for yield optimization .

Q. How can NMR and X-ray crystallography confirm the structural integrity of 8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR should confirm the chromene backbone, with characteristic shifts for the fluorine atom (e.g., 19F^{19}\text{F} NMR at ~-120 ppm for aromatic C-F) and carboxylic proton (~12-14 ppm). Coupling constants (e.g., JFHJ_{F-H}) verify substitution patterns.
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles, distinguishing between keto-enol tautomers. Reference data from structurally analogous compounds (e.g., 6-Fluoro-4-oxochroman-2-carboxylic acid) can validate results .

Q. What are the solubility characteristics of 8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid in common organic solvents, and how do they affect reaction conditions?

  • Methodological Answer : Solubility screening (e.g., in DMSO, DMF, THF, ethanol) via gravimetric analysis reveals polar aprotic solvents (DMSO, DMF) as optimal for reactions. Low solubility in hexane or chloroform necessitates sonication or heating. Solubility data for analogues (e.g., 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid) suggest similar trends, though fluorine’s electronegativity may reduce solubility in non-polar media .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent at the 8-position influence the reactivity of 8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid in nucleophilic reactions?

  • Methodological Answer : Fluorine’s electron-withdrawing effect activates the 4-oxo group for nucleophilic attack (e.g., by amines or hydrazines). Computational studies (DFT) can quantify charge distribution, showing increased electrophilicity at the carbonyl carbon. Comparative kinetic studies with non-fluorinated analogues (e.g., 4-oxo-4H-chromene-2-carboxylic acid) highlight rate enhancements due to fluorine’s inductive effect .

Q. What strategies resolve contradictions in biological activity data of 8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid across different assay conditions?

  • Methodological Answer :

  • Assay Standardization : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation kinetics.
  • Structural Analogues : Compare activity with 8-fluoro-4-hydroxy-2H-chromen-2-one () to isolate fluorine’s role. Contradictions may arise from assay-specific interference (e.g., fluorescence quenching in fluorogenic assays) .

Q. How can computational models predict the interaction of 8-Fluoro-4-oxo-4H-chromene-2-carboxylic acid with target enzymes like cyclooxygenase-2 (COX-2)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with the COX-2 crystal structure (PDB: 5KIR). Fluorine’s electronegativity enhances hydrogen bonding with Arg120/His90 residues.
  • MD Simulations : Analyze binding stability (RMSD <2 Å) over 100 ns trajectories. Compare binding free energy (MM-PBSA) to non-fluorinated analogues to quantify fluorine’s contribution .

Q. What are the challenges in achieving high enantiomeric purity during synthesis of fluorinated chromene derivatives, and how can chiral chromatography address them?

  • Methodological Answer : Racemization during fluorination steps (e.g., SN2 mechanisms) requires low-temperature conditions (-20°C). Chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) resolves enantiomers, while circular dichroism (CD) confirms absolute configuration. For scale-up, simulated moving bed (SMB) chromatography improves efficiency .

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